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molecular formula C9H5NO5 B1395564 4-Hydroxy-3-nitrocoumarin CAS No. 20261-31-8

4-Hydroxy-3-nitrocoumarin

Cat. No. B1395564
M. Wt: 207.14 g/mol
InChI Key: NZQAQAUWFHMVEM-UHFFFAOYSA-N
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Patent
US03974289

Procedure details

Fuming nitric acid (30 ml) was added to a stirred suspension of 4-hydroxycoumarin (5.0g) in chloroform (500 ml) at room temperature over 2 hours. After a further 2 hours, the solvent was removed in vacuo at room temperature and water (250 ml) added to the residue. Filtration gave the product, m.p. 174°, -5°, (C9H5NO5 required C, 52.18; H, 2.43; N, 6.76. Found: C, 52.00; H, 2.38; N, 6.62).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[OH:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:9][C:8](=[O:16])[CH:7]=1>C(Cl)(Cl)Cl>[OH:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:9][C:8](=[O:16])[C:7]=1[N+:1]([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC(OC2=CC=CC=C12)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo at room temperature
ADDITION
Type
ADDITION
Details
water (250 ml) added to the residue
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gave the product, m.p. 174°, -5°

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=C(C(OC2=CC=CC=C12)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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